N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” is a complex organic compound that features multiple functional groups, including methoxy, carbamoyl, sulfanyl, and dioxoloquinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the 3,4-dimethoxyphenyl ethylamine: Starting from 3,4-dimethoxybenzaldehyde, a reductive amination reaction with ethylamine can be performed.
Synthesis of the furan-2-ylmethyl carbamate: Furan-2-ylmethanol can be reacted with isocyanate to form the carbamate.
Construction of the dioxoloquinazolinone core: This can be achieved through a multi-step process involving cyclization reactions.
Coupling reactions: The final steps involve coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This often involves the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl groups in the dioxoloquinazolinone moiety can be reduced to alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it can be used to study the interactions of its functional groups with biological macromolecules like proteins and nucleic acids.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O8S/c1-4-30(32(40)36-20-23-9-8-16-44-23)47-34-37-25-19-29-28(45-21-46-29)18-24(25)33(41)38(34)15-7-5-6-10-31(39)35-14-13-22-11-12-26(42-2)27(17-22)43-3/h8-9,11-12,16-19,30H,4-7,10,13-15,20-21H2,1-3H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNDBHKQXHVGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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